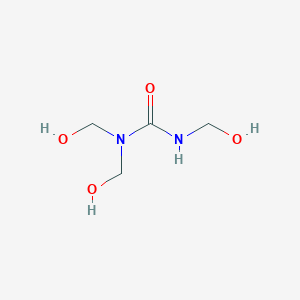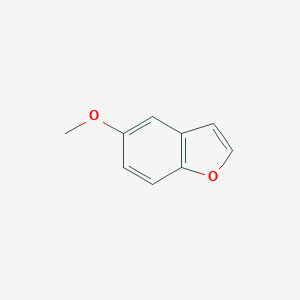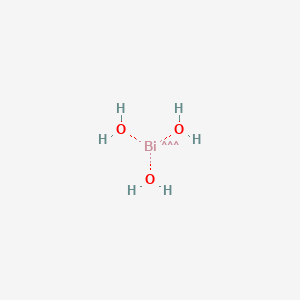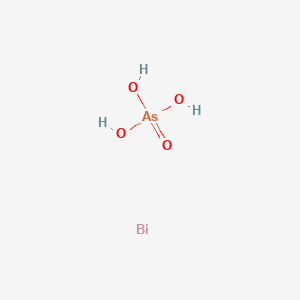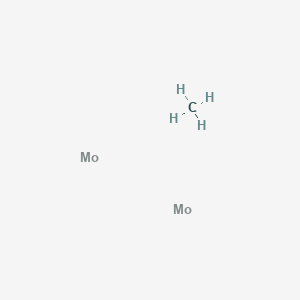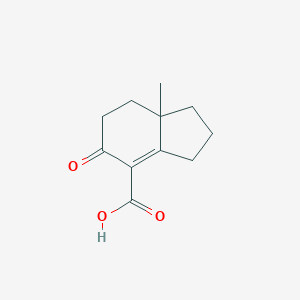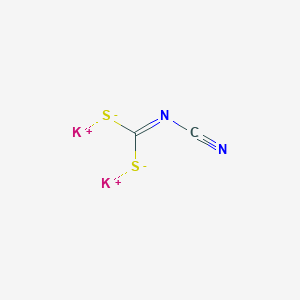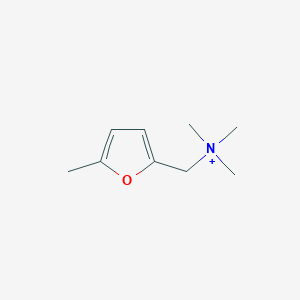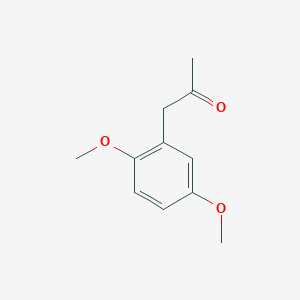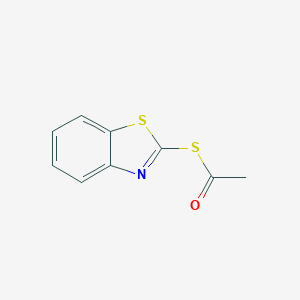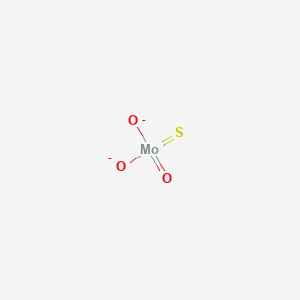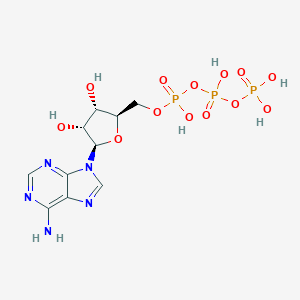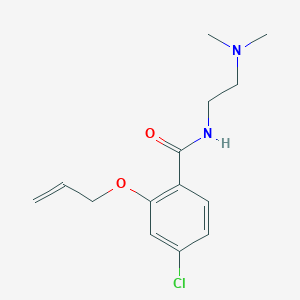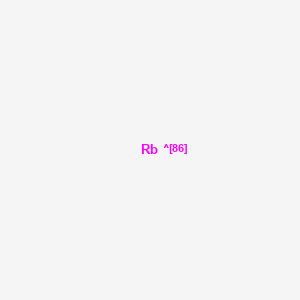
Rubidium Rb-86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium Rb-86 is a radioactive isotope of rubidium. It is a naturally occurring element with an atomic number of 37 and belongs to the alkali metal group. Rubidium Rb-86 has a half-life of 18.7 days and decays by beta emission to stable strontium. It is used in various scientific research applications due to its unique properties.
Wirkmechanismus
Rubidium Rb-86 acts as a tracer in various scientific research applications. It is a radioactive isotope that emits beta particles, which can be detected using a radiation detector. The tracer is introduced into the system being studied, and its movement is tracked using the radiation detector. The rate of movement of the tracer provides information about the system being studied.
Biochemische Und Physiologische Effekte
Rubidium Rb-86 does not have any significant biochemical or physiological effects. It is a radioactive isotope that decays by beta emission to stable strontium. The beta particles emitted by rubidium Rb-86 have a short range and do not penetrate deeply into tissues. Therefore, it does not cause any significant damage to the tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium Rb-86 has several advantages as a tracer in lab experiments. It has a short half-life, which makes it suitable for studying fast-moving systems. It emits beta particles, which can be easily detected using a radiation detector. It is also relatively easy to produce and purify. However, there are some limitations to its use. It is a radioactive isotope, which requires special handling and disposal procedures. It also has a short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the use of rubidium Rb-86 in scientific research. One area of research is the development of new imaging techniques for medical diagnosis. Rubidium Rb-86 can be used as a tracer in various imaging techniques, such as PET (positron emission tomography) and SPECT (single-photon emission computed tomography). Another area of research is the study of the transport of ions in biological systems. Rubidium Rb-86 can be used to study the uptake and transport of potassium ions in plants and animals. Finally, there is a potential for the use of rubidium Rb-86 in environmental studies. It can be used to study the movement of groundwater and the dispersion of pollutants.
Synthesemethoden
Rubidium Rb-86 is produced by neutron activation of stable rubidium-85 in a nuclear reactor. The process involves bombarding rubidium-85 with neutrons, which converts it into rubidium Rb-86. The resulting radioactive isotope is then purified and used for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Rubidium Rb-86 is widely used in scientific research applications due to its unique properties. It is used as a tracer in various fields such as biology, medicine, and environmental studies. In biology, it is used to study the uptake and transport of potassium ions in plants and animals. In medicine, it is used for myocardial perfusion imaging to diagnose heart diseases. In environmental studies, it is used to study the movement of groundwater and the dispersion of pollutants.
Eigenschaften
CAS-Nummer |
14932-53-7 |
|---|---|
Produktname |
Rubidium Rb-86 |
Molekularformel |
Rb |
Molekulargewicht |
85.911167 g/mol |
IUPAC-Name |
rubidium-86 |
InChI |
InChI=1S/Rb/i1+1 |
InChI-Schlüssel |
IGLNJRXAVVLDKE-OUBTZVSYSA-N |
Isomerische SMILES |
[86Rb] |
SMILES |
[Rb] |
Kanonische SMILES |
[Rb] |
Synonyme |
86Rb radioisotope Rb-86 radioisotope Rubidium-86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



